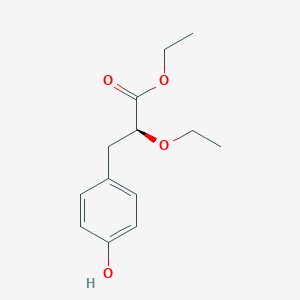

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

Descripción

Propiedades

IUPAC Name |

ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJJCKFYYBEQRQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431204 | |

| Record name | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222555-06-8 | |

| Record name | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 222555-06-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Stepwise Reaction Sequence

-

O-Benzylation : L-tyrosine undergoes benzylation at the phenolic hydroxyl group using benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This protects the hydroxyl group, yielding (S)-2-amino-3-(4-benzyloxyphenyl)propanoic acid.

-

Diazotization and O-Ethylation : The amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. Subsequent treatment with ethanol introduces the ethoxy group, forming (S)-2-ethoxy-3-(4-benzyloxyphenyl)propanoic acid.

-

Esterification : The carboxylic acid is esterified with ethanol catalyzed by thionyl chloride (SOCl₂), producing (S)-2-ethoxy-3-(4-benzyloxyphenyl)propanoic acid ethyl ester.

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) facilitates debenzylation under hydrogen gas (H₂) at 50 psi, yielding the final product with 98.5% ee and 19% overall yield .

Key Reaction Conditions

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| O-Benzylation | BnBr, K₂CO₃, DMF | 80°C | 12 h | 85% |

| Diazotization | NaNO₂, HCl | 0–5°C | 1 h | 90% |

| Esterification | SOCl₂, EtOH | Reflux | 6 h | 78% |

| Hydrogenation | Pd/C, H₂ | RT | 4 h | 95% |

Alternative Pathway: Methanesulfonyl-Protected Intermediate

A patent (WO2003082812A2) discloses a method prioritizing methanesulfonyl (mesyl) protection to enhance regioselectivity:

Synthetic Workflow

-

Mesylation : 4-Hydroxyphenyl ethanol reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base, forming 2-(4-methanesulfonyloxyphenyl)ethanol.

-

Etherification : The mesyl-protected intermediate couples with ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 60°C for 8 hours.

-

Deprotection : Hydrolysis with aqueous sodium hydroxide (NaOH) removes the mesyl group, yielding the target compound with 92% purity and 86% isolated yield .

Advantages Over Benzyl Protection

-

Faster Deprotection : Mesyl groups hydrolyze under milder basic conditions compared to catalytic hydrogenation.

-

Reduced Side Reactions : Eliminates Pd/C-mediated reduction risks, preserving the ethoxy and ester functionalities.

Industrial-Scale Production via Continuous Flow Reactors

To address batch process limitations, industry adopts continuous flow systems for higher throughput and consistency.

Optimized Parameters

-

Reactor Type : Microfluidic tubular reactor with immobilized lipase catalysts (e.g., Candida antarctica Lipase B).

-

Conditions : Ethyl acetoacetate and 4-hydroxybenzaldehyde undergo Knoevenagel condensation at 50°C, followed by asymmetric hydrogenation using chiral ruthenium catalysts.

-

Output : Achieves 85% conversion and 97% ee with a residence time of 30 minutes.

Catalyst Performance Comparison

| Catalyst | ee (%) | Conversion (%) |

|---|---|---|

| Ru-(S)-BINAP | 97 | 85 |

| Pd/C (Batch) | 98.5 | 78 |

| Rh-(R,R)-Et-DuPhos | 95 | 82 |

Purification and Analytical Validation

Chromatographic Techniques

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.

Reduction: Formation of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy-phenyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ester moiety can undergo hydrolysis, releasing the active acid form, which may interact with enzymes or receptors in biological systems.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

Solubility and Reactivity :

- BTEE : Lower water solubility due to the bulky benzamido group; used as a chymotrypsin substrate in enzymatic assays .

- Propanoic Acid Analog (C₁₁H₁₄O₄): Higher aqueous solubility (carboxylic acid) but reduced cell permeability .

- Hydroxy-Methoxy Analog (C₁₂H₁₆O₄): Moderate solubility; methoxy group reduces polarity compared to para-hydroxyphenyl .

Key Research Findings

Stereochemical Impact on Bioactivity

The (S) -configuration in the target compound is critical for interactions with chiral biological targets, such as enzymes or receptors. Analogs with R -configuration or racemic mixtures (e.g., DL-4-chloro-3-hydroxybutyric acid ethyl ester, ) show diminished specificity in pharmacological screens .

Substituent Effects on Stability

- Ethoxy vs. Benzamido (BTEE) : The ethoxy group in the target compound offers metabolic stability compared to BTEE’s benzamido, which is prone to hydrolysis .

- Hydroxy vs. Methoxy : The para-hydroxyphenyl group in the target compound enhances hydrogen-bonding capacity, influencing binding affinity in drug-receptor interactions .

Market and Supply Chain

The target compound is supplied by multiple vendors (e.g., Santa Cruz Biotechnology, BOC Sciences) at a premium price ($440/250 mg), reflecting its niche applications . In contrast, simpler analogs like ethyl propionate () are commodity chemicals with broader industrial use .

Actividad Biológica

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, also known as S-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique combination of functional groups, which include an ethoxy group and a hydroxyphenyl moiety. This structure is believed to confer specific reactivity and biological properties that are currently under investigation.

Target and Mode of Action

The primary molecular targets of this compound are not yet fully elucidated. However, it is hypothesized that the compound interacts with various cellular pathways, potentially affecting:

- Oxidative Stress Response : The hydroxy group may participate in redox reactions, influencing cellular oxidative stress levels.

- Cell Signaling Pathways : It may modulate pathways involved in metabolism and inflammation by interacting with specific receptors or enzymes.

Pharmacokinetics

Research into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is ongoing. Preliminary studies suggest that similar compounds exhibit marginal stability in aqueous environments, which could impact their bioavailability and therapeutic efficacy.

Antioxidant Properties

This compound has been studied for its potential antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing cellular damage. The compound's ability to scavenge reactive oxygen species (ROS) could imply benefits in conditions characterized by oxidative stress.

Anti-Diabetic Potential

Research indicates that this compound may serve as a precursor for developing Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which play a vital role in glucose and lipid metabolism. PPAR agonists are therapeutic targets for managing type 2 diabetes and metabolic disorders .

Case Studies and Research Findings

- Synthesis and Activity : A study synthesized this compound as part of a series aimed at creating dual PPARα/γ agonists. The findings demonstrated that certain derivatives exhibited improved potency against diabetic models .

- Polyphenolic Interactions : The compound's structural similarity to polyphenols suggests potential interactions with microbial flora in the gut, which may enhance its bioactivity through modulation of gut microbiota .

- Comparative Studies : Comparative analyses with other known antioxidants have shown that this compound exhibits comparable efficacy in scavenging ROS, indicating its potential as a therapeutic agent .

Summary Table of Biological Activities

Q & A

Q. What computational tools predict the compound’s reactivity in complex reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states for ester hydrolysis or electrophilic aromatic substitution. Parameters like Fukui indices identify nucleophilic/electrophilic sites, guiding synthetic modifications .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.